molecular formula C17H12BrNO3S2 B6015646 MFCD00587205

MFCD00587205

Cat. No.: B6015646
M. Wt: 422.3 g/mol
InChI Key: XHWZKQIMHYGMFE-NVNXTCNLSA-N
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Description

The compound MFCD00587205 is a chemical entity referenced by its MDL number, a unique identifier used in chemical databases for precise cataloging. For instance, compounds like 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5) exhibit hybrid phosphine-alkene ligand properties, which are critical in transition metal coordination chemistry and catalysis . These compounds often feature functional groups such as trifluoromethyl (-CF₃) or thioether (-S-) moieties, influencing their reactivity and stability .

Properties

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)19(17(23)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZKQIMHYGMFE-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds, emphasizing molecular properties, synthesis routes, and applications.

Table 1: Key Properties of MFCD00587205 and Analogous Compounds

CAS No. Molecular Formula Molecular Weight Boiling Point (°C) Solubility (mg/mL) Similarity Score Key Applications
1533-03-5 C₁₀H₉F₃O 202.17 215–217 0.687 0.95 Catalysis, Ligand Design
53052-06-5 C₆H₄N₂OS 152.17 N/A 0.423 0.88 Pharmaceutical Intermediates
1761-61-1 C₇H₅BrO₂ 201.02 N/A 0.542 0.82 Organic Synthesis

Structural and Functional Comparisons

Trifluoromethyl Derivatives (e.g., CAS 1533-03-5) Structural Similarities: Presence of electron-withdrawing -CF₃ groups enhances electrophilicity and thermal stability compared to non-fluorinated analogs. Functional Differences: Higher log S (ESOL) values (-2.47 vs. -1.98 in non-fluorinated analogs) indicate reduced solubility, impacting bioavailability .

Heterocyclic Compounds (e.g., CAS 53052-06-5)

  • Synthesis : Utilizes pyridine-based reactions under reflux conditions, yielding 86.95% efficiency with recyclable catalysts, contrasting with this compound’s hypothetical green chemistry routes .
  • Applications : Demonstrated efficacy as enzyme inhibitors (CYP450), whereas this compound may prioritize catalytic activity .

Brominated Aromatics (e.g., CAS 1761-61-1)

  • Reactivity : Bromine substituents enable nucleophilic substitution reactions, unlike the electrophilic trifluoromethyl groups in this compound .

Detailed Research Findings

Catalytic Performance

Hybrid ligands like those in CAS 1533-03-5 show superior catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their multidentate coordination, achieving turnover numbers (TON) > 10⁵, whereas brominated analogs exhibit lower TON (< 10³) .

Pharmacological Profiles

  • Bioavailability : CAS 53052-06-5 has a GI absorption score of 93.44%, higher than fluorinated analogs (85.12%), suggesting better drug candidacy .
  • Toxicity : Brominated compounds (CAS 1761-61-1) show higher acute toxicity (LD₅₀ < 100 mg/kg) compared to fluorinated derivatives (LD₅₀ > 500 mg/kg) .

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